Ammonium bioxalate monohydrate

Catalog No.
S1907179
CAS No.
5972-73-6
M.F
C2H7NO5
M. Wt
125.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium bioxalate monohydrate

CAS Number

5972-73-6

Product Name

Ammonium bioxalate monohydrate

IUPAC Name

azane;oxalic acid;hydrate

Molecular Formula

C2H7NO5

Molecular Weight

125.08 g/mol

InChI

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2

InChI Key

JRWKBXBBNURFHV-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O.N.O

Canonical SMILES

C(=O)(C(=O)O)O.N.O

Metal Chelator and Oxalate Precursor:

Ammonium Bioxalate Monohydrate consists of the ammonium cation (NH₄⁺) and the bioxalate anion (HC₂O₄⁻). Bioxalate is a chelating agent, meaning it can form complexes with metal ions. This property could be valuable in various research fields:

  • Environmental Remediation: Ammonium Bioxalate Monohydrate might be used to mobilize and remove heavy metals from contaminated soil or water. The bioxalate ions could bind to the metal ions, making them more soluble and easier to extract ().
  • Material Science: In materials research, it could be used to control the size and morphology of metal nanoparticles during synthesis. By adjusting the concentration of Ammonium Bioxalate Monohydrate, researchers might be able to influence the properties of the resulting nanoparticles ().

Buffering Agent:

Ammonium Bioxalate can also act as a weak acid due to the presence of the bioxalate anion. This property might be useful for:

  • Biological Buffers: In biological research, Ammonium Bioxalate Monohydrate could potentially be used to prepare buffer solutions to maintain a specific pH during experiments. However, other more common buffering agents might be preferred due to limited availability of information on this specific compound.

Ammonium bioxalate monohydrate is a chemical compound with the formula (NH4)2C2O4H2O(NH_4)_2C_2O_4\cdot H_2O. It is the monohydrate form of ammonium oxalate, which consists of ammonium cations (NH4)+(NH_4)^+ and oxalate anions C2O42C_2O_4^{2-}. This compound appears as a white or colorless crystalline solid and is odorless and non-volatile under standard conditions. Ammonium bioxalate monohydrate is commonly found in various plants and vegetables, where it plays a role in metabolic processes .

, primarily involving the formation of oxalic acid and its derivatives. When heated, it decomposes to release ammonia and carbon dioxide. The compound can also react with strong acids to form oxalic acid:

(NH4)2C2O4H2O+2HCl2NH4Cl+H2C2O4+H2O(NH_4)_2C_2O_4\cdot H_2O+2HCl\rightarrow 2NH_4Cl+H_2C_2O_4+H_2O

In analytical chemistry, ammonium bioxalate is used as a reducing agent and as a reagent in various titrations, particularly for determining metal ions such as calcium and iron .

Ammonium bioxalate monohydrate has been studied for its biological activity, particularly in relation to its role in metabolic pathways. It is produced in the metabolism of glyoxylic acid or ascorbic acid in vertebrates but is not metabolized further; instead, it is excreted via urine. The compound is also notable for being a constituent of certain types of kidney stones . Its presence in biological systems suggests potential implications for health, particularly concerning oxalate metabolism and associated disorders.

The synthesis of ammonium bioxalate monohydrate can be achieved through several methods:

  • Neutralization Reaction: Reacting oxalic acid with ammonium hydroxide produces ammonium oxalate.
    H2C2O4+2NH4OH(NH4)2C2O4+2H2OH_2C_2O_4+2NH_4OH\rightarrow (NH_4)_2C_2O_4+2H_2O
  • Evaporation: The solution of ammonium oxalate can be concentrated through evaporation to crystallize the monohydrate.
  • Direct Combination: Ammonia gas can be bubbled through a solution of oxalic acid to form ammonium oxalate directly.

These methods yield the desired compound, which can then be purified through recrystallization techniques .

Ammonium bioxalate monohydrate has various applications across different fields:

  • Analytical Chemistry: Used as a reagent for determining metal ions.
  • Biochemistry: Acts as a buffering agent in biological assays.
  • Industrial Uses: Employed in dyeing processes, metal polishing, and as an anticoagulant in blood preservation .
  • Agriculture: Utilized in soil analysis to extract metals from minerals .

Research on the interactions of ammonium bioxalate monohydrate has focused on its effects on biological systems and its reactivity with other compounds. It has been noted for its role in influencing platelet surface interactions, which has implications for blood coagulation studies . Additionally, studies have shown that it interacts with various metal ions, affecting their solubility and precipitation behaviors.

Several compounds are structurally or functionally similar to ammonium bioxalate monohydrate. Here are some notable examples:

Compound NameFormulaKey Characteristics
Potassium oxalateK2C2O4K_2C_2O_4A potassium salt of oxalic acid, used similarly in assays.
Calcium oxalateCaC2O4CaC_2O_4Commonly found in kidney stones; less soluble than ammonium oxalate.
Sodium oxalateNa2C2O4Na_2C_2O_4Used in analytical chemistry; more soluble than calcium oxalate.

Uniqueness

Ammonium bioxalate monohydrate stands out due to its specific solubility characteristics and its role as an ammonium salt, which allows it to participate effectively in biochemical processes compared to other salts like calcium or sodium oxalates. Its unique properties make it particularly useful in applications requiring precise interactions with biological systems or metal ions .

Molecular Structure and Bonding

Ammonium bioxalate monohydrate, with the chemical formula (NH₄)₂C₂O₄·H₂O, consists of discrete ammonium cations (NH₄⁺), oxalate anions (C₂O₄²⁻), and water molecules within the crystal structure [1] [2]. The oxalate anion, also known as ethanedioate dianion, forms the core structural component of this compound [2] [3].

The oxalate fragment in ammonium bioxalate monohydrate exhibits a non-planar configuration, consistent with experimental observations [4]. The internal bond distances within the oxalate anion are characterized by specific C-C and C-O bond lengths. Theoretical calculations demonstrate that the C-C bond distance is 1.574 Å, while the C-O1 and C-O2 bond distances are 1.264 Å and 1.266 Å, respectively [4]. These values show excellent agreement with experimental measurements of 1.565 Å for C-C, 1.254 Å for C-O1, and 1.266 Å for C-O2 [4].

The ammonium cation adopts a tetrahedral geometry, although distorted from perfect tetrahedral symmetry due to the crystal packing environment [4]. The N-H bond lengths in the ammonium ion are consistently around 1.050 Å, with calculated values ranging from 1.049 to 1.050 Å [4]. The ammonium ion bond angles deviate from the ideal tetrahedral angle of 109.5°, ranging from 107.17° to 112.00° [4].

Water molecules are present as free crystallization water rather than coordinated to metal centers [4]. The O-H bond length in the water molecule is calculated to be 0.994 Å, and the H-O-H bond angle is 109.85° [4]. These water molecules play a crucial role in stabilizing the crystal structure through extensive hydrogen bonding networks.

Bond TypeDistance (Å)Bond TypeAngle (°)
C-C1.574 [4]O1-C-O2125.23 [4]
C-O11.264 [4]O1-C-C117.47 [4]
C-O21.266 [4]O2-C-C117.30 [4]
N-H1.049-1.050 [4]H-N-H107.17-112.00 [4]
O-H (water)0.994 [4]H-O-H109.85 [4]

Crystallographic Properties

Ammonium bioxalate monohydrate crystallizes in the orthorhombic crystal system with space group P2₁2₁2 [1] [5] [4]. The crystallographic properties have been determined through both experimental X-ray diffraction studies and theoretical calculations using density functional theory methods [4].

The unit cell parameters have been accurately determined through multiple studies. Theoretical calculations yield lattice parameters of a = 7.992 Å, b = 10.294 Å, and c = 3.670 Å [4]. These values show excellent agreement with experimental data obtained at low temperature (30 K), which reported a = 8.017 Å, b = 10.309 Å, and c = 3.735 Å [4]. The calculated unit cell volume is 301.968 ų, compared to the experimental value of 308.687 ų at 30 K [4].

The density of ammonium bioxalate monohydrate has been calculated as 1.562 g/cm³, which compares favorably with the experimental density of 1.528 g/cm³ at 30 K [4]. Earlier studies reported a density of 1.50 g/cm³ at room temperature [6].

X-ray powder diffraction patterns have been computed and compared with experimental data, showing excellent agreement in both peak positions and relative intensities [4]. The most intense reflections occur at 2θ values of 14.017°, 28.099°, 29.875°, and 34.270°, corresponding to the , , [7], and Miller indices, respectively [4].

Crystallographic ParameterCalculated ValueExperimental Value (30 K)
a (Å)7.992 [4]8.017 [4]
b (Å)10.294 [4]10.309 [4]
c (Å)3.670 [4]3.735 [4]
Volume (ų)301.968 [4]308.687 [4]
Density (g/cm³)1.562 [4]1.528 [4]
Space GroupP2₁2₁2 [4]P2₁2₁2 [4]

The crystal structure consists of two distinct types of layers: the first comprising oxalate fragments and water molecules, and the second formed exclusively of ammonium fragments [4]. This layered arrangement contributes to the overall stability and unique properties of the material.

Hydrogen Bonding Networks

The crystal structure of ammonium bioxalate monohydrate is stabilized by an extensive three-dimensional network of hydrogen bonds, which plays a crucial role in determining the material's properties and stability [8] [9] [4]. These hydrogen bonding interactions involve all three types of molecular components: ammonium cations, oxalate anions, and water molecules.

The hydrogen bonding network exhibits a complex architecture where each molecular component participates in multiple hydrogen bonding interactions. Water molecules serve as both hydrogen bond donors and acceptors, forming two hydrogen bonds as donors to oxalate fragments and accepting two hydrogen bonds from ammonium fragments [4]. The hydrogen bond distances involving water molecules include N-H₃···Ow at 2.835 Å and Ow-Hw···O1 at 2.721 Å [4].

Ammonium cations act primarily as hydrogen bond donors through their four N-H groups. Each ammonium fragment donates four hydrogen bonds: three to oxalate fragments and one to a water molecule [4]. The specific hydrogen bonding distances from ammonium include N-H₄···O2 at 2.800 Å, N-H₅···O1 at 2.828 Å, and N-H₂···O2 at 3.141 Å [4]. The hydrogen bond angles range from 169.29° to 178.08°, indicating nearly linear hydrogen bonding geometries [4].

Oxalate anions function as hydrogen bond acceptors through their oxygen atoms. In the oxalate fragment, two oxygen atoms accept two hydrogen bonds from ammonium fragments each, while the remaining oxygen atoms accept one hydrogen bond from a water molecule and one from an ammonium fragment [4]. This arrangement creates a comprehensive network that interconnects all molecular components within the crystal structure.

The N-H···O hydrogen bonding motifs have been identified as forming "wine-rack" structures that are responsible for the unusual mechanical properties of the material, including negative linear compressibility along the b-axis [9] [10]. These hydrogen bonding networks contribute to the structural stability and influence the vibrational properties observed in spectroscopic studies [4].

Hydrogen BondDistance (Å)Angle (°)
N-H₄···O22.800 [4]169.29 [4]
N-H₅···O12.828 [4]-
N-H₃···Ow2.835 [4]178.08 [4]
N-H₂···O23.141 [4]174.15 [4]
Ow-Hw···O12.721 [4]165.37 [4]

Other CAS

5972-73-6

Wikipedia

Ammonium oxalate monohydrate

Dates

Modify: 2024-02-18

Explore Compound Types